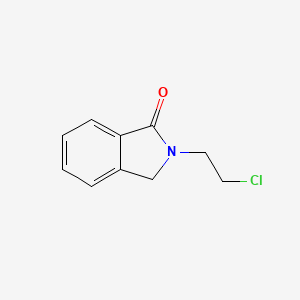

2-(2-Chloroethyl)isoindolin-1-one

Description

Contextual Significance of Isoindolinone Core Structures in Contemporary Chemical Research

The isoindolinone scaffold, a benzo-fused γ-lactam, is a structural motif of considerable interest in modern chemical research. nih.gov This framework is present in a wide array of bioactive natural products and serves as a foundational structure in the design of pharmaceutical compounds. nih.govnih.gov The isoindolinone core's prevalence stems from its ability to present substituents in a well-defined three-dimensional arrangement, allowing for precise interactions with biological targets.

Natural products containing the 3-hydroxyisoindolin-1-one core, such as entonalactam C and fumadensine, highlight the biological relevance of this heterocyclic system. nih.gov Furthermore, synthetic derivatives have found applications as commercial drugs, underscoring the therapeutic potential of this structural class. nih.gov The development of efficient synthetic methods to access diversely substituted isoindolinones is an active area of research, driven by the need for novel therapeutic agents and molecular probes. nih.govnih.govorganic-chemistry.org The isoindolinone structure has been integral to the development of drugs for a range of conditions, including cancer and inflammatory diseases. beilstein-journals.orgmdpi.com

Overview of Strategic Importance of Halogenated Alkyl Chains in Organic Synthesis

Halogenated alkyl chains are fundamental building blocks in organic synthesis, prized for their reactivity and versatility. ijrpr.com The presence of a halogen atom, such as chlorine, on an alkyl chain introduces a polar carbon-halogen bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. quora.comnih.gov This characteristic makes alkyl halides excellent precursors for a vast number of functional group interconversions. ijrpr.comquora.comnih.gov

The strategic importance of halogenated alkyl chains lies in their ability to serve as latent reactive sites. nih.gov They can be carried through several synthetic steps before being transformed into other functional groups, a tactic that is particularly valuable in the synthesis of complex molecules. nih.gov Alkyl halides are key intermediates in the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular architectures. ijrpr.comnih.gov The introduction of halogen atoms can also significantly influence the biological activity, stability, and lipophilicity of molecules, making halogenation a critical tool in drug discovery and the development of agrochemicals. numberanalytics.com

Historical Development of Research Pertaining to 2-(2-Chloroethyl)isoindolin-1-one and Related Congeners

Research into isoindolinone-based compounds has a rich history, with early interest sparked by the discovery of their presence in natural products. A significant moment in the history of related structures was the development of thalidomide, a phthalimide-based drug, which, despite its tragic history, spurred extensive research into the biological activities of isoindoline-1,3-diones and related scaffolds. beilstein-journals.org This led to the development of second and third-generation analogs with important therapeutic applications. beilstein-journals.org

The synthesis of N-substituted isoindolinones, including those with haloalkyl groups, has been an area of continuous development. Various synthetic strategies have been devised to introduce substituents at the nitrogen atom, often to modulate the compound's physicochemical properties and biological activity. The synthesis of congeners like 2-(3-chloropropyl)isoindole-1,3-dione and 2-(2-bromoacetyl)isoindoline-1,3-dione (B15064627) highlights the exploration of different halogenated side chains to create diverse chemical libraries for screening and development. nih.govresearchgate.net These efforts have been driven by the desire to create novel molecules with unique properties and potential applications in medicinal chemistry and materials science. mdpi.comresearchgate.net

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into this compound primarily focuses on its utility as a synthetic intermediate. The key objective is to leverage the reactivity of the chloroethyl group to synthesize a variety of novel isoindolinone derivatives. The presence of the chlorine atom provides a handle for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

The scope of research includes the development of efficient synthetic routes to this compound itself and the exploration of its reaction chemistry. chemicalbook.com Researchers are interested in understanding how the isoindolinone core influences the reactivity of the chloroethyl side chain and vice versa. A significant goal is the creation of libraries of new compounds for biological evaluation, with the aim of identifying new therapeutic leads. The structural information and chemical properties of this compound are crucial for these endeavors. chemicalbook.combldpharm.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloroethyl)-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-5-6-12-7-8-3-1-2-4-9(8)10(12)13/h1-4H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBIHVMCUYMDSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Chloroethyl Isoindolin 1 One

Classical Synthetic Pathways to Isoindolin-1-one (B1195906) Frameworks Relevant to the Compound

The traditional synthesis of isoindolin-1-ones often involves a two-step process: the formation of the core isoindolin-1-one ring system, followed by the introduction of the desired N-substituent.

The construction of the isoindolin-1-one framework is a critical step. A common classical approach involves the reduction of N-substituted phthalimides. For instance, phthalimide (B116566) can be treated with a reducing agent like zinc dust in the presence of acetic acid to yield the corresponding isoindolin-1-one. Another established method is the cyclization of 2-cyanobenzyl halides. In this reaction, the starting material undergoes an intramolecular cyclization to form the five-membered lactam ring of the isoindolin-1-one. The choice of reaction conditions and starting materials can be tailored to optimize the yield and purity of the resulting isoindolin-1-one core.

Once the isoindolin-1-one core is synthesized, the 2-chloroethyl group can be introduced at the nitrogen atom. This is typically achieved through an N-alkylation reaction. In this step, isoindolin-1-one is treated with a suitable alkylating agent, such as 1-bromo-2-chloroethane (B52838), in the presence of a base. The base, commonly a strong base like sodium hydride, deprotonates the nitrogen of the isoindolin-1-one, forming a nucleophilic anion. This anion then attacks the electrophilic carbon of the 1-bromo-2-chloroethane, displacing the bromide and forming the desired N-C bond to yield 2-(2-chloroethyl)isoindolin-1-one. The selection of the base and solvent system is crucial for the success of this reaction, as it influences the reaction rate and the formation of potential byproducts.

Modern and Catalytic Approaches for this compound Synthesis

In recent years, more advanced and efficient synthetic methods have been developed. These often rely on transition metal catalysis to achieve the desired transformations with high atom economy and selectivity.

Palladium-catalyzed reactions have become a powerful tool in organic synthesis. For the construction of isoindolin-1-ones, a palladium-catalyzed cycloaminocarbonylation of 2-bromobenzylamines can be employed. This reaction involves the use of a palladium catalyst, such as Pd(OAc)2, in the presence of a phosphine (B1218219) ligand and carbon monoxide. The reaction proceeds through a series of steps involving oxidative addition, carbon monoxide insertion, and reductive elimination to form the isoindolin-1-one ring. To synthesize this compound directly, a starting material like N-(2-bromobenzyl)-2-chloroethanamine would be required. This method offers a more direct route to the final product compared to the classical multi-step approach.

Microwave-assisted organic synthesis has gained significant attention as it can dramatically reduce reaction times and improve yields. The synthesis of this compound can be accelerated using microwave irradiation. For instance, the N-alkylation of isoindolin-1-one with 1-bromo-2-chloroethane can be performed in a microwave reactor. The use of microwave energy can lead to a more rapid and efficient heating of the reaction mixture, resulting in a significant rate enhancement compared to conventional heating methods. This approach is particularly beneficial for high-throughput synthesis and library generation.

Cobalt catalysis has also emerged as a valuable tool for the synthesis of heterocyclic compounds, including isoindolin-1-ones. While specific examples for the direct synthesis of this compound using cobalt catalysis are less common, related structures can be synthesized through cobalt-catalyzed C-H activation and annulation reactions. For example, a cobalt catalyst can mediate the reaction between a benzamide (B126) derivative and an alkyne to construct the isoindolin-1-one skeleton. By selecting the appropriate starting materials, this methodology could potentially be adapted for the synthesis of the target compound.

| Synthetic Method | Key Reagents/Catalysts | Description |

| Classical Ring-Closing | Zn, Acetic Acid | Reduction of N-substituted phthalimides to form the isoindolin-1-one core. |

| Classical N-Alkylation | NaH, 1-bromo-2-chloroethane | Introduction of the 2-chloroethyl group onto the nitrogen of the isoindolin-1-one. |

| Palladium-Catalyzed Cycloaminocarbonylation | Pd(OAc)2, Phosphine ligand, CO | Direct formation of the isoindolin-1-one ring from a 2-bromobenzylamine (B1296416) derivative. |

| Microwave-Assisted Synthesis | Microwave irradiation | Acceleration of the N-alkylation reaction, reducing reaction times significantly. |

| Cobalt-Catalyzed Cyclization | Cobalt catalyst | Construction of the isoindolin-1-one skeleton via C-H activation and annulation. |

Multi-Component Reactions (MCRs) in the Synthesis of Isoindolinone Derivativesnih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, represent a highly efficient strategy for synthesizing complex molecules like isoindolinone derivatives. beilstein-journals.orgnih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate diverse chemical libraries. beilstein-journals.orgfrontiersin.org

Several MCR strategies have been developed for the isoindolinone scaffold. beilstein-journals.org A common approach involves the reaction of a benzoic acid derivative, an amine, and a third reactant that supplies the final carbon atom to complete the heterocyclic ring. beilstein-journals.org Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful tools in this context. nih.govacs.org For instance, a Ugi four-component reaction (U-4CR) could theoretically be employed to synthesize an isoindolinone core. The mechanism typically starts with the formation of an imine from an amine and a carbonyl compound, which then reacts with an isocyanide and a carboxylic acid to yield the final product after an intramolecular rearrangement. nih.gov

| MCR Type | Key Starting Materials | General Product | Key Advantages |

|---|---|---|---|

| Ugi-type Reaction | 2-Formylbenzoic Acid, Amine, Isocyanide | N-Substituted Isoindolinone | High convergence; rapid library generation. nih.gov |

| Passerini-type Reaction | Oxo component, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide (precursor) | First isocyanide-based MCR; central to combinatorial chemistry. acs.org |

| Three-Component Cyanide Reaction | 2-Formylbenzoic Acid, Amine, Trimethylsilylcyanide | Isoindolinones with nitrile/carboxamide groups. beilstein-journals.org | Utilizes a green Lewis acid catalyst (mesoporous silica). beilstein-journals.org |

| Copper-Catalyzed Cascade | 2-Formylbenzonitrile, Phenylacetylene, Diaryliodonium Salt | 3-(2-oxopropyl)-2-arylisoindolinone. researchgate.net | Good functional group compatibility. researchgate.net |

Stereoselective Synthesis and Enantiomeric Enrichment Strategies for Chiral Derivativesnih.govethz.ch

While this compound itself is an achiral molecule, the development of stereoselective methods is crucial for the synthesis of its chiral derivatives, which are of significant interest in medicinal chemistry. nih.gov Asymmetric synthesis aims to produce a single enantiomer of a chiral product, which can be achieved through several strategies, including the use of a chiral pool, chiral auxiliaries, or enantioselective catalysis. ethz.ch

For isoindolinone derivatives, particularly those with a stereocenter at the C3 position, significant progress has been made in enantioselective synthesis. nih.gov One effective method is the use of chiral phase-transfer catalysis for the asymmetric synthesis of 3,3-disubstituted isoindolinones. nih.gov This approach can create challenging quaternary stereocenters with moderate to high enantioselectivity. nih.gov In one reported system, a bifunctional ammonium (B1175870) salt derived from trans-1,2-cyclohexanediamine was used as the catalyst. nih.gov The catalyst forms a chiral ion pair with an anionic intermediate, directing the subsequent intramolecular cyclization to favor the formation of one enantiomer over the other. nih.gov

Enantiomeric enrichment is another key strategy. If a reaction produces a mixture of enantiomers (a racemate), techniques can be applied to increase the proportion of the desired enantiomer. An efficient process of heterochiral crystallization has been used to significantly increase the enantiomeric purity of an isoindolinone derivative to 96% enantiomeric excess (ee). nih.gov

| Catalyst System | Reactants | Key Reaction Step | Achieved Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| Bifunctional ammonium salt / Inorganic Base | 2-Acetylbenzonitrile, Dimethylmalonate | Asymmetric cascade cyclization | Moderate (initial), up to 96% after crystallization | High (catalysis), 45% (after enrichment) |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of isoindolinones and their precursors. A key target for improvement is the synthesis of the starting material, 2-chloroethylamine. The traditional method involves reacting 2-hydroxyethylamine hydrochloride with thionyl chloride. google.com This process is effective but uses a hazardous reagent and produces polluting gases.

A greener alternative involves using hydrogen chloride gas directly as the chlorinating agent with ethanolamine, often catalyzed by an organic acid. google.com This method avoids the use of thionyl chloride, thereby reducing environmental pollution and improving the safety profile of the synthesis. google.com

| Parameter | Traditional Method google.com | Green Method google.com |

|---|---|---|

| Starting Material | 2-Hydroxyethylamine hydrochloride | Ethanolamine |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Hydrogen chloride (HCl) |

| Byproducts | Sulfur dioxide (SO₂), Hydrogen chloride (HCl) | Water (H₂O) |

| Environmental Impact | Generation of polluting gases | Greatly reduced environmental pollution |

Chemical Reactivity and Transformation Studies of 2 2 Chloroethyl Isoindolin 1 One

Electrophilic and Nucleophilic Substitution Reactions Involving the Chloroethyl Moiety

The chloroethyl group attached to the lactam nitrogen is the most reactive site for many transformations of 2-(2-chloroethyl)isoindolin-1-one. The primary carbon bearing the chlorine atom is susceptible to nucleophilic attack, leading to a variety of functionalized derivatives.

The presence of the electrophilic chloroethyl group and the nucleophilic lactam nitrogen within the same molecule allows for the potential of intramolecular cyclization reactions. A notable example is the formation of fused heterocyclic systems. For instance, treatment of this compound with a primary amine can lead to an initial nucleophilic substitution of the chloride, followed by an intramolecular cyclization. This pathway can be utilized in the synthesis of piperazino[2,1-a]isoindolin-7-one derivatives. The reaction proceeds via an initial intermolecular nucleophilic substitution of the chlorine by the primary amine, forming an intermediate which then undergoes an intramolecular cyclization to yield the tricyclic product.

A plausible reaction pathway for such a cyclization is the synthesis of 1,2,3,4-tetrahydropyrazino[2,1-a]isoindol-6(6H)-one. In this process, this compound can react with ammonia (B1221849) or a primary amine. The initial step is the displacement of the chloride ion by the amine. The resulting aminoethyl-substituted isoindolinone can then undergo an intramolecular nucleophilic attack of the terminal amine onto the carbonyl carbon of the lactam, leading to a ring-closing cascade. While specific studies on this compound are not extensively documented, the synthesis of related structures like 1,2,3,4-tetrahydropyrazino[1,2-a]indoles from similar precursors supports this reactivity pattern. epa.gov

The chloroethyl moiety readily undergoes SN2 reactions with a variety of nucleophiles, allowing for the introduction of diverse functional groups. This reactivity is comparable to that of the structurally similar N-(2-chloroethyl)phthalimide. The carbon atom bonded to the chlorine is the electrophilic center, which is attacked by the nucleophile, leading to the displacement of the chloride ion. scispace.com

A range of nucleophiles can be employed in these reactions, including azide (B81097) ions, cyanide ions, and thiolates. nih.govmasterorganicchemistry.comyoutube.comlibretexts.org The reaction with sodium azide, for example, yields 2-(2-azidoethyl)isoindolin-1-one, which can be further reduced to the corresponding primary amine. masterorganicchemistry.comlibretexts.org Reaction with potassium cyanide introduces a cyano group, extending the carbon chain and providing a precursor for carboxylic acids or amines. youtube.comyoutube.com Thiolates react to form thioethers. nih.gov These reactions are typically carried out in polar aprotic solvents to facilitate the SN2 mechanism.

| Nucleophile | Reagent Example | Product | Significance |

|---|---|---|---|

| Azide (N₃⁻) | Sodium Azide (NaN₃) | 2-(2-Azidoethyl)isoindolin-1-one | Precursor to primary amines via reduction. masterorganicchemistry.comnih.gov |

| Cyanide (CN⁻) | Potassium Cyanide (KCN) | 3-(1-Oxoisoindolin-2-yl)propanenitrile | Carbon chain extension; precursor to carboxylic acids and amines. youtube.comrsc.org |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | 2-(2-(Phenylthio)ethyl)isoindolin-1-one | Formation of thioethers. nih.govcas.cn |

| Amine (RNH₂) | Ammonia, Primary/Secondary Amines | 2-(2-(Amino)ethyl)isoindolin-1-one derivatives | Introduction of amino functionalities. |

Reactions of the Isoindolin-1-one (B1195906) Core

The isoindolin-1-one ring system is relatively stable, but the carbonyl group and the lactam nitrogen can participate in specific chemical transformations.

The carbonyl group of the isoindolin-1-one core can undergo reduction and addition reactions. The reactivity of the carbonyl is influenced by the N-substituent.

Reduction of the carbonyl group can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). byjus.commasterorganicchemistry.com This reaction typically reduces the lactam to the corresponding cyclic amine, in this case, 2-(2-chloroethyl)isoindoline. wikipedia.org Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally less effective for the reduction of amides and lactams but can, under certain conditions, lead to the formation of hydroxylactams. numberanalytics.comnumberanalytics.comyoutube.comquora.com

Addition of organometallic reagents, such as Grignard reagents (RMgX), to the carbonyl group can also occur. sigmaaldrich.commasterorganicchemistry.comlibretexts.orglibretexts.org This reaction can lead to the formation of a tertiary alcohol upon workup, or potentially induce ring-opening of the lactam depending on the reaction conditions and the nature of the Grignard reagent. researchgate.net

| Reagent | Product Type | Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Cyclic Amine (Isoindoline) | Complete reduction of the carbonyl group. byjus.commasterorganicchemistry.comyoutube.comnih.gov |

| Sodium Borohydride (NaBH₄) | Hydroxylactam or No Reaction | Generally unreactive towards lactams, but can sometimes yield the hydroxylactam. numberanalytics.comyoutube.comyoutube.comyoutube.com |

| Grignard Reagents (RMgX) | Tertiary Alcohol or Ring-Opened Products | Addition to the carbonyl, with potential for subsequent ring cleavage. masterorganicchemistry.comlibretexts.orgresearchgate.netmasterorganicchemistry.com |

The lactam nitrogen in this compound is part of a stable five-membered ring and is generally unreactive. Its lone pair of electrons is delocalized into the adjacent carbonyl group, reducing its nucleophilicity. However, certain reactions involving the nitrogen and the adjacent benzylic position are possible.

One notable transformation is the oxidation of the N-isoindolinone group to the corresponding N-phthaloyl group. nih.govresearchgate.net This can be achieved using oxidizing agents that selectively target the benzylic position of the isoindolinone ring. This conversion is significant as the phthaloyl group is a well-established protecting group in peptide chemistry and can be removed under milder conditions than the isoindolinone group. nih.gov

Ring-opening of the lactam can occur under forcing conditions, such as treatment with strong nucleophiles or during reduction with powerful hydrides like LiAlH₄, which can cleave the amide bond. byjus.commasterorganicchemistry.comthieme-connect.com

Rearrangement Reactions and Structural Isomerization Tendencies

The isoindolin-1-one scaffold is a thermodynamically stable aromatic system, and as such, does not readily undergo rearrangement reactions under standard conditions. The synthesis of isoindolin-1-ones, however, can involve rearrangement steps. For example, the reaction of 2-cyanobenzaldehyde (B126161) with certain nucleophiles can proceed through a cyclization followed by a rearrangement to form the final lactam product. numberanalytics.comthieme-connect.com

There is limited evidence to suggest that this compound itself is prone to significant structural isomerization or rearrangement under typical laboratory conditions. The stability of the fused aromatic and lactam ring system disfavors such transformations. Any potential rearrangements would likely require harsh conditions that would lead to decomposition or other reactions at the more reactive chloroethyl side chain.

Oxidative and Reductive Transformations of the Compound

Detailed studies specifically documenting the oxidative and reductive transformations of this compound are not extensively reported in the available scientific literature. However, the potential for such transformations can be inferred from the functional groups present in the molecule.

The isoindolinone ring itself is relatively stable to common oxidizing and reducing agents due to its aromatic character and the amide functionality. The lactam carbonyl group could potentially undergo reduction under harsh conditions, for instance, using powerful reducing agents like lithium aluminum hydride (LiAlH₄), which would likely lead to the corresponding amine. However, such a reaction would likely also affect the chloroethyl side chain.

The chloroethyl group does not readily lend itself to oxidation. Reductive dehalogenation of the C-Cl bond is a plausible transformation, which could be achieved using various reducing agents, including catalytic hydrogenation or dissolving metal reductions. This would yield the corresponding 2-ethylisoindolin-1-one.

It is important to note that the reactivity of the chloroethyl group in nucleophilic substitution and elimination reactions is generally more pronounced and synthetically useful than its oxidative or reductive transformations.

Exploration of Reaction Mechanisms (e.g., SN1, SN2, Elimination, Addition, Rearrangement)

The 2-chloroethyl group of this compound is a primary alkyl halide, which makes it a prime substrate for nucleophilic substitution (SN2) and, to a lesser extent, elimination (E2) reactions. SN1 reactions are generally not favored for primary alkyl halides due to the instability of the corresponding primary carbocation. openstax.org

Nucleophilic Substitution Reactions (SN1 and SN2)

The key distinction between SN1 and SN2 reactions lies in their reaction kinetics and mechanism. SN2 (Substitution Nucleophilic Bimolecular) reactions are concerted, single-step processes where the nucleophile attacks the carbon atom at the same time as the leaving group departs. byjus.commasterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. byjus.com

In contrast, SN1 (Substitution Nucleophilic Unimolecular) reactions are two-step processes. The first and rate-determining step is the formation of a carbocation intermediate, followed by a rapid attack of the nucleophile. The rate of an SN1 reaction is primarily dependent on the concentration of the substrate. byjus.com

For this compound, the SN2 mechanism is strongly favored over the SN1 mechanism. The primary carbon atom bearing the chlorine is relatively unhindered, allowing for backside attack by a nucleophile. The formation of a primary carbocation required for an SN1 pathway is energetically unfavorable.

Interactive Table: Comparison of SN1 and SN2 Reactions for this compound

| Feature | SN1 Reaction | SN2 Reaction |

| Substrate | Tertiary > Secondary >> Primary | Primary > Secondary >> Tertiary |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Mechanism | Two steps (Carbocation intermediate) | One step (Concerted) |

| Stereochemistry | Racemization | Inversion of configuration |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are favored |

| Leaving Group | Good leaving group is crucial | Good leaving group is important |

| Solvent | Polar protic solvents favor | Polar aprotic solvents favor |

| Applicability to this compound | Unlikely | Favored |

Elimination Reactions (E1 and E2)

Elimination reactions often compete with substitution reactions. byjus.commasterorganicchemistry.com In these reactions, a molecule loses atoms or groups of atoms from adjacent carbon atoms to form a double bond.

The E2 (Elimination Bimolecular) mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form an alkene. byjus.comdalalinstitute.com The rate of an E2 reaction depends on the concentration of both the substrate and the base. Strong, bulky bases favor E2 reactions. dalalinstitute.com

The E1 (Elimination Unimolecular) mechanism is a two-step process that proceeds through a carbocation intermediate, similar to the SN1 reaction. byjus.com The rate is dependent only on the concentration of the substrate.

For this compound, the E2 mechanism is more likely than the E1 mechanism, especially in the presence of a strong, non-nucleophilic base. The E1 pathway is disfavored due to the instability of the primary carbocation. The product of an elimination reaction would be 2-vinylisoindolin-1-one.

Interactive Table: Factors Influencing Substitution vs. Elimination for this compound

| Condition | Favors SN2 | Favors E2 |

| Nucleophile/Base | Strong, non-bulky nucleophile (e.g., I⁻, CN⁻, N₃⁻) | Strong, sterically hindered base (e.g., t-BuOK) |

| Temperature | Lower temperatures | Higher temperatures |

| Substrate | Primary alkyl halide | Primary alkyl halide (with strong, bulky base) |

Addition and Rearrangement Reactions

Addition reactions are not characteristic of the this compound molecule itself, as it does not possess any double or triple bonds that would readily undergo addition.

Rearrangement reactions, such as hydride or alkyl shifts, are characteristic of reactions involving carbocation intermediates. Since SN1 and E1 reactions are unlikely for this primary alkyl halide, significant rearrangement reactions are not expected to occur under typical nucleophilic substitution or elimination conditions.

Structural Elucidation and Advanced Analytical Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including connectivity and stereochemistry. For 2-(2-Chloroethyl)isoindolin-1-one, a combination of ¹H NMR, ¹³C NMR, and advanced 2D-NMR techniques would be employed for a comprehensive analysis.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule. The interpretation of this spectrum involves analyzing the chemical shift (δ), integration, and signal multiplicity (splitting pattern).

The aromatic region of the spectrum would be the most complex, showing signals for the four protons on the benzene (B151609) ring of the isoindolinone core. These protons are expected to appear in the downfield region, typically between δ 7.2 and 7.8 ppm, due to the deshielding effect of the aromatic ring current. Their multiplicities would appear as a series of doublets and triplets, reflecting coupling with adjacent aromatic protons.

The benzylic protons of the isoindolinone ring (C3-H₂) are expected to produce a singlet at approximately δ 4.5 ppm. The protons of the N-chloroethyl side chain would present as two distinct triplets. The methylene (B1212753) group attached to the nitrogen (N-CH₂) would be deshielded by the adjacent nitrogen atom, appearing around δ 3.8-4.0 ppm. The methylene group attached to the chlorine atom (Cl-CH₂) would also be shifted downfield due to the electronegativity of chlorine, with an expected chemical shift in the range of δ 3.6-3.8 ppm. These two groups of protons would show coupling to each other, resulting in triplet splitting patterns, assuming a typical three-bond coupling constant (J).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.8 | Doublet | 1H | Aromatic Proton |

| ~ 7.4 - 7.6 | Multiplet | 3H | Aromatic Protons |

| ~ 4.5 | Singlet | 2H | Isoindolinone CH₂ |

| ~ 3.9 | Triplet | 2H | N-CH₂-CH₂Cl |

| ~ 3.7 | Triplet | 2H | N-CH₂-CH₂Cl |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom would give rise to a single peak.

The most downfield signal is anticipated for the carbonyl carbon (C=O) of the lactam ring, typically appearing in the range of δ 165-170 ppm. The aromatic carbons would generate a set of signals between δ 120 and 145 ppm. Due to symmetry and electronic effects, six distinct signals are expected for the eight carbons of the isoindolinone core (four CH carbons and two quaternary carbons). The benzylic carbon of the isoindolinone ring is predicted to have a chemical shift around δ 45-50 ppm. The two carbons of the chloroethyl side chain would have distinct signals; the carbon attached to the nitrogen (N-CH₂) is expected around δ 40-45 ppm, while the carbon bearing the chlorine atom (Cl-CH₂) would also appear in a similar region, influenced by the electronegative halogen. researchgate.net

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 168 | C=O (Carbonyl) |

| ~ 142 | Quaternary Aromatic C |

| ~ 132 | Quaternary Aromatic C |

| ~ 122 - 130 | Aromatic CH |

| ~ 48 | Isoindolinone CH₂ |

| ~ 42 | N-CH₂ |

| ~ 41 | Cl-CH₂ |

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, this would show a clear cross-peak between the signals of the N-CH₂ and Cl-CH₂ protons, confirming their connectivity in the ethyl chain. It would also help in assigning the adjacent protons within the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, for all C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects correlations between protons and carbons over two or three bonds. This is crucial for piecing together the entire molecular structure. For instance, it would show correlations from the N-CH₂ protons to the carbonyl carbon and the quaternary carbon of the isoindolinone ring, confirming the attachment of the chloroethyl side chain to the nitrogen atom.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. libretexts.org

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for determining the molecular weight of a compound with minimal fragmentation. nih.gov When analyzing this compound by ESI-MS in positive ion mode, the primary ion expected would be the protonated molecule, [M+H]⁺. Given the molecular formula C₁₀H₁₀ClNO, the monoisotopic mass is approximately 195.05 g/mol . Therefore, the ESI-MS spectrum would be expected to show a prominent peak at an m/z value corresponding to [C₁₀H₁₀ClNO + H]⁺. It is also common to observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which would appear at higher m/z values. The high accuracy of ESI-MS allows for the confirmation of the elemental composition of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The ionization method typically used in GC-MS is Electron Impact (EI), which is a high-energy technique that causes extensive fragmentation of the molecule. metwarebio.com The resulting mass spectrum provides a unique fragmentation pattern that acts as a "molecular fingerprint."

For this compound, the EI mass spectrum would be expected to show a molecular ion peak (M⁺). A key feature would be the isotopic pattern of the molecular ion due to the presence of chlorine. There would be two peaks, one for the molecule containing the ³⁵Cl isotope (M⁺) and another, smaller peak for the molecule with the ³⁷Cl isotope (M+2⁺), with a relative intensity ratio of approximately 3:1.

The fragmentation pattern would provide significant structural information. Common fragmentation pathways for this molecule would likely include:

Loss of the chloroethyl side chain: Cleavage of the N-C bond could lead to the formation of an isoindolinone radical cation or a chloroethyl radical, with the major fragment likely being the stable isoindolinone cation.

Alpha-cleavage: Fission of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines and related compounds. youtube.com

Fragmentation of the side chain: Loss of a chlorine radical (Cl•) from the molecular ion is a characteristic fragmentation for alkyl chlorides. youtube.com Subsequent loss of ethene could also occur.

Table 3: Predicted Major Fragments in the EI Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Predicted Fragment Identity |

|---|---|

| 195 / 197 | [C₁₀H₁₀ClNO]⁺ (Molecular Ion, M⁺/M+2⁺) |

| 160 | [M - Cl]⁺ |

| 132 | [Isoindolinone ring fragment]⁺ |

| 49 / 51 | [CH₂Cl]⁺ |

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Research Analytics

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) stands as a powerful analytical tool for the rapid characterization of chemical constituents in complex mixtures. nih.gov This technique combines the high separation efficiency of UHPLC, which utilizes columns with small particle sizes, with the high sensitivity and selectivity of tandem mass spectrometry. scispec.co.th For the analysis of this compound, UHPLC-MS/MS provides unequivocal identification and quantification.

In a typical research application, the compound is first separated from a sample matrix on a reverse-phase column (e.g., C18) using a gradient elution of water and an organic solvent like acetonitrile, often with additives like formic acid to improve ionization. nih.gov Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, commonly using Electrospray Ionization (ESI). The ESI process generates protonated molecules [M+H]⁺ in the positive ion mode.

The tandem mass spectrometry aspect involves multiple stages of mass analysis. In the first stage, the precursor ion corresponding to the molecular weight of this compound is selected. This precursor ion is then subjected to Collision-Induced Dissociation (CID), causing it to fragment into smaller, characteristic product ions. These product ions are analyzed in the second stage of the mass spectrometer, generating a unique fragmentation pattern or "fingerprint" for the molecule. This process, known as Multiple Reaction Monitoring (MRM), allows for highly selective and sensitive detection, even at trace levels. mdpi.com The fragmentation pattern provides crucial structural information, confirming the presence of the isoindolinone core, the chloroethyl side chain, and their connectivity.

Table 1: Representative UHPLC-MS/MS Parameters for this compound Analysis

| Parameter | Setting |

|---|---|

| Chromatography | UHPLC |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 1-5 µL |

| Mass Spectrometry | Triple Quadrupole (QqQ) or Q-Trap |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion [M+H]⁺ | m/z 196.05 |

| Product Ions | Dependent on collision energy, characteristic fragments |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying the functional groups and probing the molecular structure of a compound. mdpi.commdpi.com These methods are based on the principle that molecules absorb energy at specific frequencies corresponding to their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, providing a detailed fingerprint of its molecular structure. mdpi.com The IR spectrum is derived from the vibrational motions of the molecule's atoms. mdpi.com For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its distinct functional groups.

The most prominent peak is typically the carbonyl (C=O) stretching vibration of the lactam ring, which appears in the region of 1680-1720 cm⁻¹. The aromatic ring gives rise to several bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The C-N stretching vibration of the lactam is expected around 1350-1450 cm⁻¹. The aliphatic C-H bonds in the chloroethyl group will show stretching vibrations in the 2850-3000 cm⁻¹ region and deformation vibrations around 1465 cm⁻¹. Finally, the C-Cl stretching vibration can be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. mdpi.com

Table 2: Predicted FTIR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| > 3000 | Aromatic C-H Stretch | Aromatic Ring |

| 2850 - 3000 | Aliphatic C-H Stretch | Chloroethyl Group |

| 1680 - 1720 | C=O Stretch | Lactam Carbonyl |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| ~1465 | C-H Bend (Scissoring) | Methylene (-CH₂-) |

| 1350 - 1450 | C-N Stretch | Lactam |

FT-Raman Spectroscopy

FT-Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light, typically from a laser. mdpi.com While FTIR is sensitive to polar functional groups with strong dipole moment changes, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would provide additional structural information. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, would produce a strong signal. The C=C bonds of the benzene ring and the C=O group of the lactam are also Raman active. The C-Cl bond, while visible in IR, can also be observed in the Raman spectrum. The combination of FTIR and FT-Raman provides a more complete vibrational analysis of the molecule. researchgate.net

Table 3: Predicted FT-Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| > 3000 | Aromatic C-H Stretch | Aromatic Ring |

| 2850 - 3000 | Aliphatic C-H Stretch | Chloroethyl Group |

| 1670 - 1710 | C=O Stretch | Lactam Carbonyl |

| 1580 - 1620 | C=C Stretch | Aromatic Ring |

| ~1000 | Aromatic Ring Breathing | Aromatic Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for studying molecules containing chromophores, which are parts of a molecule that absorb light strongly in the UV-vis region. libretexts.org

The structure of this compound contains a benzene ring fused to a lactam, which constitutes a significant chromophore. The absorption of UV radiation by this molecule involves the promotion of electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π) orbitals. shu.ac.ukyoutube.com The primary electronic transitions expected are π → π and n → π*.

The π → π* transitions, involving the aromatic system and the carbonyl group, are typically high-intensity absorptions and occur at shorter wavelengths. youtube.com The n → π* transition involves the non-bonding electrons on the nitrogen and oxygen atoms of the lactam group. These transitions are generally of lower intensity and can sometimes be observed as a shoulder on the main absorption band at a longer wavelength. youtube.com The solvent used can influence the position of these absorption maxima.

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Approximate λₘₐₓ (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | Aromatic Ring / Carbonyl | 200 - 280 | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) |

Chromatographic Methods for Purity Assessment and Mixture Analysis in Research

Chromatographic techniques are fundamental in pharmaceutical research for separating, identifying, and quantifying compounds within a mixture, thereby assessing the purity of a substance. amazonaws.com

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment in pharmaceutical analysis. chromatographyonline.com For this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed. In RP-HPLC, the stationary phase is non-polar (e.g., octadecylsilane, C18), and the mobile phase is polar. researchgate.net

Method development involves optimizing several parameters to achieve good separation (resolution) between the main compound and any impurities or degradation products. amazonaws.com Key parameters include the choice of column, the composition of the mobile phase (typically a mixture of water or buffer and an organic modifier like acetonitrile or methanol), the pH of the mobile phase, and the column temperature. researchgate.net Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance (λmax), as determined by UV-Vis spectroscopy. nih.gov

A typical HPLC method for purity analysis would involve a gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time. This ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected. The purity of this compound is then determined by calculating the area percentage of its peak relative to the total area of all peaks in the chromatogram.

Table 5: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography System |

| Column | C18, 4.6 x 150 mm, 5 µm packing |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | ~230 nm |

Gas Chromatography (GC) for Volatile Intermediates

Gas Chromatography (GC) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. In the context of "this compound" research, GC, particularly when coupled with mass spectrometry (GC-MS), plays a crucial role in monitoring reaction progress, identifying volatile intermediates, and quantifying impurities that may arise during synthesis. The volatility of potential precursors and degradation products makes GC an indispensable tool for ensuring the purity and quality of the final compound.

Research Findings

While specific research focusing exclusively on the GC analysis of volatile intermediates in the synthesis of "this compound" is not extensively documented in publicly available literature, valuable insights can be drawn from studies on related N-substituted isoindolinones. scispace.comrsc.orgamazonaws.com These studies establish general methodologies that are applicable to the analysis of the target compound and its potential volatile contaminants.

The synthesis of N-substituted isoindolinones often involves the reaction of 2-carboxybenzaldehyde (B143210) with a primary amine. rsc.org In the case of "this compound", the corresponding amine would be 2-chloroethylamine. Therefore, potential volatile intermediates or impurities that could be monitored by GC include unreacted starting materials such as 2-carboxybenzaldehyde and 2-chloroethylamine, as well as byproducts from side reactions.

Furthermore, thermal degradation of the final compound in the hot GC injector can sometimes lead to the formation of volatile artifacts. For instance, studies on thermally labile pesticides with structures related to isoindolinone have shown that degradation can occur during conventional split/splitless injection. researchgate.net For "this compound", this could potentially lead to the formation of phthalimide (B116566) through the loss of the chloroethyl group. Therefore, the use of temperature-programmable or on-column injection techniques can be beneficial to minimize thermal degradation and obtain a more accurate profile of the volatile components in the sample. researchgate.net

GC-MS analysis is particularly informative as it provides both the retention time from the gas chromatograph and the mass spectrum from the mass spectrometer. The mass spectrum allows for the identification of unknown compounds by comparing the fragmentation pattern to spectral libraries. This is invaluable for identifying unexpected byproducts in a synthetic reaction mixture.

A typical GC-MS method for the analysis of N-substituted isoindolinones would involve a capillary column such as a DB-5MS. scispace.comrsc.org The temperature program would start at a lower temperature to separate highly volatile components and then ramp up to a higher temperature to elute the less volatile compounds, including the target molecule. scispace.comrsc.org

Data Tables

The following tables provide key information relevant to the GC analysis of "this compound" and its potential volatile intermediates or related compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Volatility |

| This compound | C10H10ClNO | 195.64 | Not available | Semi-volatile |

| 2-Carboxybenzaldehyde | C8H6O3 | 150.13 | 245-250 | Volatile |

| 2-Chloroethylamine | C2H6ClN | 79.54 | 109-110 | Highly volatile |

| Phthalimide | C8H5NO2 | 147.13 | 238 | Volatile |

Table 2: Exemplary Gas Chromatography (GC) Parameters for Analysis of N-Substituted Isoindolinones

| Parameter | Value |

| GC System | Shimadzu (QP 2010) series Gas Chromatograph-Mass Spectrometer scispace.comrsc.org |

| Column | DB-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) scispace.comrsc.org |

| Carrier Gas | Helium at a flow rate of 1.1 mL/min scispace.com |

| Injection Mode | Split (1:50) scispace.com or On-column injection |

| Injector Temperature | 250 °C (for split/splitless) |

| Oven Program | Initial temperature of 70 °C held for 4 min, then ramped to 230 °C at 4 °C/min, and held for 15 min. scispace.comrsc.org |

| Detector | Mass Spectrometer (MS) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

Computational and Theoretical Investigations of 2 2 Chloroethyl Isoindolin 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of a molecule. For 2-(2-Chloroethyl)isoindolin-1-one, these studies would provide a foundational understanding of its chemical behavior.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. A DFT study on this compound would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized geometry, various electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges. The MEP, for instance, can identify electron-rich and electron-deficient regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. This information is critical for predicting how the molecule will interact with other chemical species.

HOMO-LUMO Energy Gap Analysis and Chemical Hardness/Softness

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η) and softness (S) can be calculated. Hardness is a measure of the molecule's resistance to changes in its electron distribution, while softness is the reciprocal of hardness. These parameters provide quantitative measures of the molecule's stability and reactivity.

Electro-negativity and Electrophilicity Index Calculations

Further insights into the reactivity of this compound can be gained by calculating its electronegativity (χ) and electrophilicity index (ω). Electronegativity, in the context of DFT, is the negative of the chemical potential and indicates the molecule's tendency to attract electrons. The electrophilicity index provides a measure of the energy lowering of a system when it accepts electrons from the environment. A higher electrophilicity index suggests a greater capacity to act as an electrophile.

Table 1: Hypothetical Quantum Chemical Parameters for this compound

| Parameter | Symbol | Hypothetical Value | Unit |

| HOMO Energy | EHOMO | -6.5 | eV |

| LUMO Energy | ELUMO | -1.2 | eV |

| HOMO-LUMO Gap | ΔE | 5.3 | eV |

| Chemical Hardness | η | 2.65 | eV |

| Chemical Softness | S | 0.377 | eV-1 |

| Electronegativity | χ | 3.85 | eV |

| Electrophilicity Index | ω | 2.80 | eV |

Note: The values in this table are hypothetical and for illustrative purposes only, pending actual experimental or computational data.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule's properties, molecular modeling and dynamics simulations offer insights into its dynamic behavior and conformational flexibility.

Conformational Analysis and Energy Landscapes

The chloroethyl side chain of this compound can rotate around its single bonds, leading to various possible conformations. A conformational analysis would systematically explore these different spatial arrangements to identify the most stable conformers (those with the lowest energy). This is often done by rotating key dihedral angles and calculating the potential energy at each step. The results can be visualized as a potential energy surface or energy landscape, which maps the energy of the molecule as a function of its geometry. Identifying the global minimum and other low-energy conformers is crucial as these are the structures most likely to be present and involved in chemical reactions.

Molecular Dynamics Simulations to Understand Flexibility

Molecular dynamics (MD) simulations provide a "movie" of a molecule's motion over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal how the molecule flexes, bends, and twists at a given temperature. For this compound, an MD simulation would illustrate the flexibility of the isoindolinone core and the conformational dynamics of the chloroethyl side chain. This information is particularly valuable for understanding how the molecule might adapt its shape to fit into the active site of a biological target, for example. Analysis of the simulation trajectory can provide data on bond length and angle fluctuations, as well as the time evolution of dihedral angles.

Reaction Pathway Analysis and Transition State Modeling

The synthesis of the isoindolin-1-one (B1195906) scaffold, a core structure in many biologically active compounds, can be elucidated through computational reaction pathway analysis. nih.govabo.fi Theoretical chemistry provides powerful tools to map out the potential energy surface of a chemical reaction, identifying the most plausible routes from reactants to products. For a molecule like this compound, these methods can unravel the intricate details of its formation, which often involves complex, multi-step cascade reactions. acs.orgacs.org

Density Functional Theory (DFT) is a predominant method for these investigations, offering a balance between computational cost and accuracy. acs.orgnih.gov By employing DFT calculations, researchers can model the geometry of reactants, intermediates, transition states, and products. A key objective is to locate the transition state—the highest energy point along the reaction coordinate—which acts as the kinetic bottleneck of the reaction. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate.

For the synthesis of substituted isoindolin-1-ones, computational studies have been used to support proposed mechanisms, such as those involving palladium-catalyzed C-H functionalization, copper-catalyzed radical cyclization, or base-promoted cascade reactions. nih.govacs.orgresearchgate.net These studies model the step-by-step process, which might include initial bond formation, cyclization, and subsequent rearrangements. For instance, a proposed mechanism for a cascade synthesis of isoindolinones was corroborated by DFT calculations, which helped to understand the observed selectivity of the reaction. acs.org

Transition state modeling provides insights into the geometry of the fleeting molecular arrangement at the peak of the energy barrier. This information is crucial for understanding stereoselectivity in asymmetric synthesis, where a chiral catalyst might favor one transition state geometry over another, leading to an enantiomerically enriched product. researchgate.net While specific studies on this compound are not prevalent, the established methodologies are readily applicable to understand its synthesis, predict potential side reactions, and optimize reaction conditions for improved yield and selectivity.

Table 1: Illustrative DFT-Calculated Parameters for a Hypothetical Isoindolinone Synthesis Step

| Parameter | Reactant Complex | Transition State (TS) | Intermediate |

| Relative Energy (kcal/mol) | 0.0 | +22.5 | -5.8 |

| Key Bond Distance (Å) | C-N: 2.85 | C-N: 2.15 | C-N: 1.47 |

| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A |

Note: This table is for illustrative purposes and does not represent actual experimental data for this compound.

Prediction of Spectroscopic Parameters from Theoretical Models

Computational chemistry serves as a powerful predictive tool for the spectroscopic characterization of molecules, including this compound. By simulating spectroscopic data, theoretical models can aid in structure verification, assignment of experimental signals, and understanding of molecular electronic properties. The primary methods used are based on Density Functional Theory (DFT) and time-dependent DFT (TD-DFT). nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. acs.orgnih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used with a DFT functional like B3LYP, calculates the isotropic magnetic shielding tensors for each nucleus. nih.gov These values are then referenced against a standard, such as Tetramethylsilane (TMS), to yield predicted chemical shifts. The accuracy of these predictions can be high, often with mean absolute errors of less than 0.2 ppm for ¹H shifts, which is sufficient to distinguish between isomers and confirm structural assignments. github.io

Vibrational Spectroscopy (FT-IR): Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an Infrared (IR) spectrum. nih.govkarazin.ua After optimizing the molecular geometry, a frequency calculation is performed. The resulting harmonic frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.965 for B3LYP) to improve agreement with experimental data. karazin.ua This analysis helps in assigning specific vibrational modes, such as the characteristic C=O stretch of the lactam ring in the isoindolinone core.

Electronic Spectroscopy (UV-Vis): The electronic absorption properties, observed in UV-Vis spectroscopy, can be modeled using TD-DFT. karazin.uachemrxiv.org These calculations provide the excitation energies and oscillator strengths for electronic transitions. karazin.ua This information helps to predict the wavelength of maximum absorption (λ_max) and can be used to understand the electronic structure, including the nature of the molecular orbitals involved in the transition (e.g., HOMO to LUMO).

Table 2: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value (DFT/B3LYP) | Experimental Value |

| ¹³C NMR (C=O) | δ 168.5 ppm | δ 167.9 ppm |

| ¹H NMR (N-CH₂) | δ 4.05 ppm | δ 3.98 ppm |

| FT-IR (C=O stretch) | 1705 cm⁻¹ (scaled) | 1698 cm⁻¹ |

| UV-Vis (λ_max) | 285 nm | 282 nm |

Note: This table is for illustrative purposes and does not represent actual experimental data for this compound.

Applications in Computer-Aided Molecular Design and Ligand-Target Interactions

The isoindolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. nih.govresearchgate.net Consequently, this compound and its derivatives are attractive candidates for computer-aided molecular design (CAMD) and drug discovery efforts. researchgate.netarxiv.orglongdom.org

Molecular Docking: A primary tool in CAMD is molecular docking, which predicts the preferred orientation of a ligand when bound to a target protein. nih.govacs.org For this compound, docking studies could be employed to screen its binding affinity against a panel of disease-relevant proteins, such as kinases, proteases, or carbonic anhydrases. mdpi.comnih.govmdpi.com The process involves placing the ligand into the active site of a protein's 3D structure and using a scoring function to estimate the binding energy (affinity). mdpi.com Favorable interactions, such as hydrogen bonds and hydrophobic contacts, between the isoindolinone core, the chloroethyl side chain, and protein residues, would suggest potential inhibitory activity. researchgate.net For example, docking studies on other isoindolinone derivatives have successfully identified key interactions and guided the synthesis of more potent inhibitors. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net By analyzing a set of isoindolinone analogs with known activities, a QSAR model can be developed to predict the activity of new, unsynthesized derivatives like modified versions of this compound. nih.gov This allows for the prioritization of synthetic targets with the highest predicted potency.

Pharmacophore Modeling and Molecular Dynamics: A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This model can be generated from a set of active ligands or from the ligand-receptor complex itself. acs.org Such a model for an isoindolinone-binding target could guide the design of novel scaffolds or modifications to the 2-(2-chloroethyl) group to enhance target interaction. Furthermore, molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding interactions than static docking. nih.govmdpi.com These computational techniques collectively accelerate the drug discovery process by enabling the rational design and optimization of lead compounds based on the this compound framework. nih.gov

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value | Key Interacting Residues |

| Binding Affinity (kcal/mol) | -8.2 | VAL-25, LEU-88, ASP-145 |

| Hydrogen Bonds | 1 | ASP-145 (with C=O) |

| Hydrophobic Interactions | 4 | VAL-25, ALA-40, LEU-88, ILE-130 |

Note: This table is for illustrative purposes and does not represent actual experimental data.

Synthesis and Exploration of Derivatives of 2 2 Chloroethyl Isoindolin 1 One

Structural Modification Strategies Based on the 2-Chloroethyl Moiety

The 2-chloroethyl group attached to the lactam nitrogen is a primary site for chemical modification. Its electrophilic nature allows for a range of nucleophilic substitution reactions, enabling the introduction of diverse functionalities.

Alkylation and Arylation at the Chloroethyl Chain

The chlorine atom of the 2-chloroethyl side chain can be displaced by various carbon-based nucleophiles, leading to the formation of new carbon-carbon bonds. This strategy extends the side chain and introduces new structural motifs. While direct alkylation or arylation at this specific position on 2-(2-chloroethyl)isoindolin-1-one is not extensively documented in readily available literature, the principles of nucleophilic substitution suggest that reactions with organometallic reagents, such as Grignard reagents or organocuprates, could potentially lead to the corresponding alkylated or arylated derivatives.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, are powerful methods for forming carbon-carbon bonds. However, these typically involve the coupling of an organometallic reagent with an aryl or vinyl halide, rather than an alkyl halide. More specialized conditions would be required to achieve arylation at the sp³-hybridized carbon of the chloroethyl group.

Transformation of the Chloroethyl Group to Other Functional Moieties

A more common and versatile strategy involves the conversion of the chloroethyl group into other functional groups through nucleophilic substitution reactions with heteroatom nucleophiles. This approach allows for the introduction of a wide array of functionalities, significantly diversifying the molecular structure.

The reaction of this compound with various nucleophiles can be generalized as follows:

The following table summarizes some examples of functional group transformations at the chloroethyl moiety:

| Nucleophile | Reagent Example | Product Functional Group |

| Amine | Piperazine | N-Substituted Piperazine |

| Azide Ion | Sodium Azide | Azide |

| Hydroxide Ion | Sodium Hydroxide | Alcohol |

| Thiolate | Sodium Thiophenoxide | Thioether |

| Phosphite | Triethyl Phosphite | Diethylphosphonate |

Diversification of the Isoindolinone Ring System

The isoindolinone core itself offers multiple positions for structural modification, including the aromatic ring and the lactam nitrogen. These modifications can significantly influence the electronic properties and three-dimensional shape of the molecule.

Substitution Patterns on the Aromatic Ring

Introducing substituents onto the benzene (B151609) ring of the isoindolinone core is a key strategy for modulating biological activity. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups. libretexts.org

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the aromatic ring. libretexts.org The position of nitration (typically at the 5- or 6-position) is directed by the existing lactam ring. The nitro group can then be reduced to an amino group, which serves as a handle for further derivatization.

Halogenation: Halogens such as chlorine, bromine, and iodine can be introduced using appropriate reagents, for example, N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine with an oxidizing agent. libretexts.orgorganic-chemistry.org These halogenated derivatives are not only interesting in their own right but also serve as precursors for cross-coupling reactions.

Friedel-Crafts Acylation/Alkylation: These reactions can introduce acyl or alkyl groups onto the aromatic ring, although the reaction conditions need to be carefully controlled to avoid side reactions.

The electronic nature of the substituents can have a profound impact. Electron-withdrawing groups, like nitro groups, can render the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), providing an alternative method for functionalization. libretexts.org Conversely, electron-donating groups can increase the ring's reactivity towards electrophiles. The position of these substituents is crucial; for example, studies on related molecular glues have shown that substitutions at the C4 position can affect biological potency, while extensions at other positions can enhance interactions with target proteins through mechanisms like π-π stacking. acs.org

The following table shows examples of substituted isoindolinone derivatives and the reagents used for their synthesis.

| Desired Substituent | Reagent(s) | Typical Position(s) |

| Nitro (-NO₂) | HNO₃, H₂SO₄ | 5- or 6- |

| Bromo (-Br) | N-Bromosuccinimide (NBS) | 5- or 6- |

| Chloro (-Cl) | N-Chlorosuccinimide (NCS) | 5- or 6- |

| Iodo (-I) | I₂, H₂O₂ | 5- or 6- |

| Amino (-NH₂) | Reduction of nitro group (e.g., H₂, Pd/C) | 5- or 6- |

Modifications at the Lactam Nitrogen

While the core subject of this article is a molecule with a 2-chloroethyl group at the lactam nitrogen, a broader strategy for creating a diverse library of isoindolinone derivatives involves varying the substituent at this position. nih.govnih.gov This is typically achieved by synthesizing the isoindolinone ring system from precursors that already contain the desired N-substituent.

Common synthetic routes to N-substituted isoindolinones include:

The reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde (B143210) with a primary amine (R-NH₂), where 'R' can be a wide variety of alkyl or aryl groups. organic-chemistry.org

The reaction of 2-formylbenzoic acid derivatives with primary amines, followed by lactamization. acs.org

Nucleophilic addition of primary amines to 3-alkylidenephthalides, which can be facilitated by ultrasound irradiation. nih.gov

These methods allow for the synthesis of a vast array of isoindolinone analogs, each with a unique substituent at the nitrogen atom, enabling a systematic exploration of structure-activity relationships.

Synthesis of Fused and Spiro-Cyclic Systems Incorporating the Isoindolinone Core

To explore more complex and conformationally constrained chemical space, the isoindolinone core can be incorporated into fused or spiro-cyclic systems. These advanced derivatization strategies can lead to novel molecular architectures with unique biological profiles.

Fused Systems: Intramolecular cyclization reactions are a powerful tool for creating fused ring systems. For example, an isoindolinone derivative with an appropriately positioned reactive group on a side chain can undergo cyclization to form a new ring fused to the isoindolinone core. Transition metal-catalyzed C-H activation and annulation reactions are prominent methods for achieving such transformations. researchgate.netnih.gov

Spiro-Cyclic Systems: Spiro-cyclic compounds, where two rings share a single atom, are of great interest in medicinal chemistry. The synthesis of spiro-isoindolinones can be achieved through various methods, including:

Rhodium-catalyzed double C-H bond functionalization cascades between benzamide (B126) derivatives and cyclopropenones to create 3-spiro-substituted isoindolinones. researchgate.net

Intramolecular formal [4+2] cycloadditions of isoindolinone-derived hydroxylactams bearing enone or enal moieties. nih.gov

Condition-controlled selective synthesis from diazo homophthalimides, which can yield different spirocyclic products by simply tuning the reaction conditions. rsc.org

These sophisticated synthetic strategies open the door to a wide range of structurally complex and diverse isoindolinone derivatives, significantly expanding the chemical space available for drug discovery and chemical biology research.

Library Synthesis Approaches for High-Throughput Screening in Research

The generation of a chemically diverse library of molecules based on a core scaffold is a cornerstone of modern drug discovery and chemical biology research. For the this compound scaffold, several synthetic strategies can be adapted for high-throughput synthesis, enabling the rapid production of a multitude of analogs for screening.

One of the most straightforward approaches involves the N-alkylation of a pre-formed isoindolin-1-one (B1195906) core . However, for generating diversity around the this compound theme, a more versatile strategy starts from readily available precursors like 2-formylbenzoic acid or o-phthalaldehyde (B127526). These methods allow for the introduction of a wide range of substituents on the isoindolinone nitrogen.

One-pot multicomponent reactions (MCRs) are particularly well-suited for library synthesis due to their efficiency and operational simplicity. The Ugi four-component reaction (U-4CR), for instance, can be adapted to produce complex isoindolin-1-one derivatives. researchgate.net In a hypothetical adaptation for our target scaffold, one could envision a reaction between 2-formylbenzoic acid, an amine, an isocyanide, and a source of the chloroethyl moiety, although this would require significant methods development.

A more direct and widely applicable method is the reductive amination or condensation of o-phthalaldehyde or 2-formylbenzoic acid with a variety of primary amines . clockss.org To generate a library of derivatives of this compound, one could envision a parallel synthesis approach where the core, 2-aminoethyl-substituted isoindolin-1-one, is further functionalized. Alternatively, variations can be introduced at different positions of the isoindolin-1-one scaffold.

For instance, a library could be constructed by reacting a panel of substituted 2-formylbenzoic acids with 2-chloroethylamine. This would introduce diversity on the aromatic ring of the isoindolinone core. Another approach is to start with 2-(2-aminoethyl)isoindolin-1-one (B2624448) and then acylate or sulfonylate the primary amine with a diverse set of acyl chlorides or sulfonyl chlorides.

Below is an illustrative data table for a hypothetical library synthesis approach based on the reaction of various substituted 2-formylbenzoic acids with 2-chloroethylamine.

| Derivative ID | Substituent on Isoindolinone Ring | Starting Material (Aromatic Component) | Reaction Type | Expected Product |

|---|---|---|---|---|

| L1-001 | None | 2-Formylbenzoic acid | Condensation/Cyclization | This compound |

| L1-002 | 4-Methoxy | 2-Formyl-4-methoxybenzoic acid | Condensation/Cyclization | 2-(2-Chloroethyl)-4-methoxyisoindolin-1-one |

| L1-003 | 5-Nitro | 2-Formyl-5-nitrobenzoic acid | Condensation/Cyclization | 2-(2-Chloroethyl)-5-nitroisoindolin-1-one |

| L1-004 | 6-Fluoro | 2-Formyl-6-fluorobenzoic acid | Condensation/Cyclization | 2-(2-Chloroethyl)-6-fluoroisoindolin-1-one |

| L1-005 | 4,5-Dichloro | 4,5-Dichloro-2-formylbenzoic acid | Condensation/Cyclization | 4,5-Dichloro-2-(2-chloroethyl)isoindolin-1-one |

Structure-Activity Relationship (SAR) Studies in Non-Clinical Contexts

For example, research on isoquinolin-1(2H)-one and isoindolin-1-one derivatives as positive ago-allosteric modulators (PAAMs) of the 5-HT2C receptor has revealed key structural requirements for activity. nih.gov In this particular study, the nature of the substituent at the 2-position of the isoindolin-1-one core was found to be critical.

The study highlighted that the presence of a hydroxyl group in the N-substituent was often beneficial for activity. While the 2-(2-chloroethyl) group is not a hydroxyl, its reactivity allows for conversion to a hydroxyethyl (B10761427) group or other polar functionalities, suggesting a potential avenue for SAR exploration.